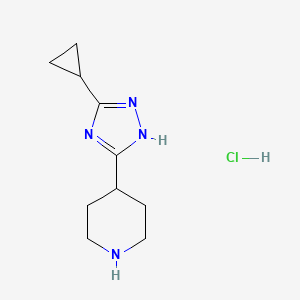

4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

Descripción

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures containing multiple ring systems. The official IUPAC name is this compound, which indicates the specific positional relationships between the constituent heterocyclic components. The compound is assigned Chemical Abstracts Service registry number 1240528-76-0, which provides a unique identifier for this specific salt form of the molecule. This CAS number distinguishes the hydrochloride salt from the free base form, which carries a different registry designation.

The nomenclature system systematically describes the molecular architecture beginning with the piperidine ring as the parent structure. The piperidine component, with molecular formula (CH₂)₅NH, consists of a six-membered saturated heterocyclic ring containing five methylene bridges and one amine bridge. The substitution pattern at the 4-position of the piperidine ring indicates the attachment point for the triazole substituent. The triazole portion of the molecule is designated as 5-cyclopropyl-1H-1,2,4-triazol-3-yl, where the cyclopropyl group occupies the 5-position of the triazole ring, and the connection to the piperidine occurs through the 3-position of the triazole system.

Alternative naming conventions and synonyms for this compound include variations in the positional numbering system for the triazole ring. Some chemical databases list the compound as 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride, reflecting different approaches to triazole ring numbering conventions. The European Community number 117-361-6 has been assigned to related compounds in this structural class, though specific regulatory designations may vary depending on the salt form and intended applications.

Structural Relationship to Piperidine and 1,2,4-Triazole Derivatives

The structural architecture of this compound demonstrates a sophisticated integration of two distinct heterocyclic systems, each contributing unique chemical properties to the overall molecular framework. The piperidine component provides a conformationally flexible six-membered ring system that serves as a common structural motif in numerous pharmaceutical compounds. Piperidine derivatives are ubiquitous building blocks in medicinal chemistry, appearing in diverse therapeutic agents including selective serotonin reuptake inhibitors, antihistamines, antipsychotics, and opioid analgesics.

The 1,2,4-triazole heterocycle represents one of two isomeric triazole ring systems, characterized by a five-membered aromatic ring containing three nitrogen atoms in the 1, 2, and 4 positions. This particular triazole isomer exhibits planar molecular geometry with carbon-nitrogen and nitrogen-nitrogen bond distances ranging from 132 to 136 picometers, consistent with aromatic character. The 1,2,4-triazole system demonstrates amphoteric behavior in aqueous solutions, capable of both protonation and deprotonation, with a pKa value of 2.45 for the triazolium cation and 10.26 for the neutral molecule.

The cyclopropyl substituent at the 5-position of the triazole ring introduces additional structural complexity through its unique three-membered ring geometry. Cyclopropyl groups are known to impart distinctive electronic and steric properties to organic molecules due to the high ring strain and unusual orbital characteristics of the three-membered ring system. The presence of this substituent can significantly influence the conformational preferences and biological activity profiles of the resulting compounds.

Table 1: Comparative Structural Parameters

| Structural Component | Ring Size | Heteroatoms | Aromatic Character | Key Properties |

|---|---|---|---|---|

| Piperidine | 6-membered | 1 Nitrogen | Non-aromatic | Conformationally flexible, basic |

| 1,2,4-Triazole | 5-membered | 3 Nitrogens | Aromatic | Planar, amphoteric, hydrogen bonding |

| Cyclopropyl | 3-membered | None | Non-aromatic | High ring strain, unique electronics |

The combination of these structural elements creates a compound with multiple sites for potential hydrogen bonding interactions through the triazole nitrogen atoms and the piperidine nitrogen. The hydrochloride salt formation typically occurs through protonation of the most basic nitrogen center, which is generally the piperidine nitrogen due to its greater electron density compared to the triazole nitrogens.

Isomeric Forms and Tautomeric Considerations

The structural complexity of this compound gives rise to several important considerations regarding isomeric forms and tautomeric equilibria. The 1,2,4-triazole ring system is particularly susceptible to tautomeric interconversion, which can significantly impact the compound's chemical and biological properties. Research on triazole derivatives has demonstrated that substituent effects can dramatically influence tautomeric behavior, with the position and electronic nature of substituents determining the preferred tautomeric form.

The 1,2,4-triazole ring can exist in two primary tautomeric forms, commonly designated as the 1H-tautomer and the 4H-tautomer. In the 1H-tautomer, the acidic hydrogen is located on the nitrogen at position 1, while in the 4H-tautomer, this hydrogen resides on the nitrogen at position 4. Experimental and theoretical studies have shown that the relative stability of these tautomers depends critically on the nature of substituents attached to the triazole ring. The presence of the cyclopropyl group at the 5-position and the piperidine substituent at the 3-position creates a specific electronic environment that influences the tautomeric equilibrium.

Computational studies on related triazole derivatives have revealed that the degree of conjugation between the triazole ring and attached substituents plays a decisive role in determining tautomeric preferences. In compounds where aromatic substituents are present, extended conjugation can stabilize particular tautomeric forms. For the cyclopropyl-substituted system, the non-aromatic nature of the cyclopropyl group limits conjugative interactions, potentially allowing other factors such as hydrogen bonding and steric effects to dominate the tautomeric equilibrium.

Table 2: Tautomeric Forms and Influencing Factors

| Tautomeric Form | Hydrogen Position | Stabilizing Factors | Destabilizing Factors |

|---|---|---|---|

| 1H-1,2,4-triazole | N-1 | Aromatic stability | Steric interactions |

| 4H-1,2,4-triazole | N-4 | Hydrogen bonding | Electronic repulsion |

The piperidine component of the molecule introduces additional conformational considerations, as the six-membered ring can adopt various chair and boat conformations. The attachment of the triazole substituent at the 4-position of the piperidine ring creates a sterically demanding environment that may influence the preferred conformational states. The relative orientation of the triazole ring with respect to the piperidine ring can impact both the tautomeric equilibrium of the triazole system and the overall molecular geometry.

Experimental investigations using ultraviolet-visible spectroscopy combined with theoretical calculations have proven effective for determining the preferred tautomeric forms of triazole derivatives in solution. Such studies have demonstrated that the tautomeric behavior of substituted triazoles is highly sensitive to the electronic properties of substituents, with electron-withdrawing groups generally favoring different tautomeric forms compared to electron-donating substituents. The cyclopropyl group, with its unique electronic characteristics due to ring strain and hybridization effects, represents an intermediate case that requires specific experimental and computational analysis to determine its influence on tautomeric preferences.

Propiedades

IUPAC Name |

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8;/h7-8,11H,1-6H2,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHBYSLPMRQLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=N2)C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240528-76-0 | |

| Record name | 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is a novel compound that has garnered attention due to its potential biological activities. This compound features a unique triazole moiety linked to a piperidine structure, which is known for its diverse pharmacological properties.

- Molecular Formula : CHNCl

- Molecular Weight : 228.72 g/mol

- IUPAC Name : this compound

- CAS Number : 1423024-81-0

Structural Characteristics

The compound's structure can be represented as follows:

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the triazole and piperidine families have demonstrated various pharmacological effects, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial and fungal strains.

- Anticancer Potential : Triazole derivatives are often explored for their anticancer properties due to their ability to inhibit tumor growth.

- Neuroprotective Effects : Some piperidine derivatives exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.

Table 1: Biological Activities of Related Compounds

| Compound Type | Activity Type | Reference |

|---|---|---|

| Triazole | Anticancer | |

| Piperidine | Antimicrobial | |

| Triazole | Antifungal | |

| Piperidine | Neuroprotective |

Case Studies and Literature Review

Research involving similar compounds has highlighted their diverse biological activities:

- Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting that this compound may possess similar properties .

- Anticancer Activity : Another investigation into triazole compounds revealed that they can inhibit cell proliferation in multiple cancer cell lines. The IC50 values reported were promising, indicating potential therapeutic applications in oncology .

- Neuroprotective Studies : Piperidine derivatives have been associated with neuroprotective effects in preclinical models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems suggests a pathway for further exploration regarding this compound's effects on the nervous system .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been tested against various fungal strains and shows promise as a potential antifungal agent. Its mechanism of action may involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

2. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and function .

3. Neurological Research

The piperidine moiety in this compound suggests potential applications in neurological studies. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .

Agricultural Applications

1. Plant Growth Regulation

The compound has been explored for its potential as a plant growth regulator. Triazoles are known to influence plant growth by affecting gibberellin biosynthesis, which can enhance crop yield and resilience under stress conditions .

2. Pest Control

Due to its antifungal and antimicrobial properties, this compound may also serve as a biopesticide. It can help protect crops from fungal infections and bacterial diseases without the harmful effects associated with traditional pesticides .

Material Science Applications

1. Polymer Chemistry

In material science, the unique properties of this compound make it an interesting candidate for polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties .

2. Nanotechnology

The compound's ability to form complexes with metal ions opens avenues for applications in nanotechnology, particularly in the development of nanomaterials with tailored properties for electronics and catalysis .

Case Studies

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

- 4-Cyclopropyl Analog (CAS 1305712-63-3) : Substitution at the 4-position of the triazole alters electronic distribution, which may affect binding affinity in receptor-targeted applications. The 1:2 hydrochloride stoichiometry increases molecular weight (265.18 vs. 226.71) and may influence solubility .

Salt Stoichiometry and Physicochemical Properties

- The 1:2 hydrochloride salt (CAS 1305712-63-3) exhibits higher molecular weight (265.18) and likely lower aqueous solubility compared to the 1:1 salt (target compound). This difference is critical for formulation strategies .

- The trifluoromethyl-substituted analog (CAS 1941168-71-3) demonstrates how bulkier substituents (e.g., pyridinyl and benzamide groups) significantly increase molecular weight (502.92) and complexity, rendering it more suited for targeted kinase inhibition .

Pharmacological Implications

- Bicyclo[1.1.1]pentane Derivative : The fluorinated bicyclic substituent () introduces rigidity and fluorophilicity, which may enhance target selectivity in CNS drugs .

Métodos De Preparación

Synthesis of 5-cyclopropyl-1H-1,2,4-triazole Intermediate

- The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors.

- Introduction of the cyclopropyl group at the 5-position can be achieved through alkylation or by using cyclopropyl-substituted starting materials.

- Reaction conditions often involve controlled heating under inert atmosphere to promote ring closure and substitution.

Coupling with Piperidine

- The 4-position substitution on the piperidine ring is commonly introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- A typical method involves using a halogenated triazole intermediate (e.g., 3-halogenated triazole) reacting with 4-substituted piperidine under catalytic conditions.

- Catalysts such as palladium complexes with phosphine ligands (e.g., Pd(dppf)Cl2) are employed.

- Bases like potassium carbonate or sodium carbonate are used to facilitate the coupling.

- Solvents such as 1,4-dioxane or N,N-dimethylformamide (DMF) are preferred, with reaction temperatures ranging from 80°C to 110°C.

- The reaction is often conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.

Formation of Hydrochloride Salt

- The free base form of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine is treated with hydrochloric acid or hydrogen chloride gas in an appropriate solvent (e.g., ethanol or ethyl acetate).

- This step yields the hydrochloride salt as a crystalline solid, enhancing solubility and stability for further applications.

Representative Experimental Data

| Step | Reaction Conditions | Reagents & Catalysts | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Cyclopropyl-triazole formation | Heating at 80-110°C, inert atmosphere | Cyclopropyl hydrazine derivatives, nitriles | 70-85% | Controlled temperature critical for ring closure |

| 2. Coupling with piperidine | 100°C, 1,4-dioxane, N2 atmosphere, 12-24 h | Pd(dppf)Cl2, K2CO3 or Na2CO3 | 50-65% | Purification by column chromatography or preparative HPLC |

| 3. Hydrochloride salt formation | Room temperature, ethanol solvent | HCl gas or aqueous HCl | >90% | Crystallization yields pure hydrochloride salt |

Research Findings and Optimization

- Catalyst Selection: Palladium catalysts with bidentate phosphine ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) show high efficiency in coupling steps, improving yields and reducing side reactions.

- Base Effects: Sodium carbonate and potassium carbonate are effective bases; however, sodium carbonate often leads to cleaner reactions.

- Solvent Impact: 1,4-Dioxane is preferred for its ability to dissolve both organic and inorganic reagents and maintain reaction homogeneity.

- Temperature Control: Maintaining reaction temperature around 100°C optimizes reaction rate without decomposing sensitive intermediates.

- Purification: Preparative high-performance liquid chromatography (HPLC) is essential for isolating high-purity final products, especially after coupling steps.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Influences coupling efficiency and selectivity |

| Base | Na2CO3, K2CO3 | Affects reaction rate and side product formation |

| Solvent | 1,4-Dioxane, DMF | Solubility and reaction homogeneity |

| Temperature | 80–110°C | Balances reaction kinetics and stability |

| Reaction Time | 10 min to 24 h | Determines conversion and yield |

| Purification | Column chromatography, preparative HPLC | Ensures product purity |

| Salt Formation | HCl in ethanol or ethyl acetate | Stabilizes final compound as hydrochloride salt |

Q & A

Q. What are the established synthetic routes for 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride, and what are the critical reaction parameters?

The synthesis typically involves multi-step protocols, including:

- Cyclopropyl group introduction : Cyclopropylamine or derivatives react with nitriles or thiocyanates to form triazole precursors .

- Piperidine functionalization : Substituted piperidine intermediates are coupled with triazole precursors via nucleophilic substitution or cycloaddition reactions .

- Hydrochloride salt formation : Final protonation with HCl in polar solvents (e.g., ethanol) under controlled pH ensures salt stability . Critical parameters include temperature (80–120°C for cyclization), solvent selection (DMF or THF for polar aprotic conditions), and catalyst use (e.g., Pd for cross-coupling) .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- NMR spectroscopy : - and -NMR confirm triazole ring proton environments (δ 7.5–8.5 ppm) and cyclopropyl C-H coupling .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 238.1) and isotopic patterns for Cl .

- X-ray crystallography : Resolves hydrochloride salt coordination and piperidine chair conformation .

Q. How can researchers assess the compound’s purity for pharmacological studies?

- HPLC with UV detection : Use C18 columns and mobile phases (e.g., acetonitrile/0.1% TFA) to quantify impurities (<0.5%) .

- Karl Fischer titration : Determines water content (<1% w/w) to ensure salt stability .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during triazole ring synthesis?

- Protecting group chemistry : Use tert-butyloxycarbonyl (Boc) groups to block competing piperidine nitrogen reactivity during cyclocondensation .

- Microwave-assisted synthesis : Enhances reaction kinetics, reducing byproduct formation (e.g., 1,5- vs. 1,4-triazole isomers) .

- Computational modeling : DFT calculations predict transition-state energies to optimize substituent positioning .

Q. How does the cyclopropyl group influence the compound’s pharmacokinetic profile?

- Metabolic stability : Cyclopropyl’s strained ring reduces CYP450-mediated oxidation, extending half-life (t > 6 hours in vitro) .

- Lipophilicity : LogP increases by ~0.5 units compared to non-cyclopropyl analogs, enhancing blood-brain barrier penetration .

- Bioisosteric replacement : Comparative studies with cyclobutyl or phenyl analogs reveal trade-offs in solubility vs. target affinity .

Q. How can contradictory solubility data across studies be resolved?

- Dynamic light scattering (DLS) : Differentiate between true solubility and colloidal aggregation artifacts .

- pH-solubility profiling : Assess ionization states (pKa ~7.1 for piperidine) to optimize buffer conditions (e.g., phosphate pH 6.8) .

- High-throughput screening : Use automated platforms (e.g., Chemspeed) to test >50 solvent/surfactant combinations .

Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?

- Kinase inhibition profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein denaturation shifts .

- Metabolomics : LC-MS-based flux analysis reveals downstream pathway modulation (e.g., ATP depletion in cancer cells) .

Data Contradiction and Optimization

Q. Why do biological activity results vary between enzymatic and cell-based assays?

- Membrane permeability : Poor cellular uptake (Papp < 1 × 10 cm/s) may reduce efficacy despite high enzyme inhibition (IC < 100 nM) .

- Protein binding : >95% plasma protein binding in cell media diminishes free drug concentration .

- Solution : Use prodrug strategies (e.g., esterification) or nanoparticle delivery to improve bioavailability .

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Flow chemistry : Continuous reactors minimize intermediate degradation (yield increase from 45% to 72%) .

- Design of experiments (DoE) : Multi-variable analysis (e.g., JMP software) identifies optimal reagent ratios (e.g., 1.2:1 amine:triazole precursor) .

- In-line PAT tools : Real-time FTIR monitors reaction progress, reducing purification steps .

Methodological Resources

- Synthetic protocols : Refer to multi-step routes in and .

- Analytical validation : Follow USP guidelines for hydrochloride salt characterization ( and ) .

- Biological assays : Adopt kinase profiling and CETSA methodologies from and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.